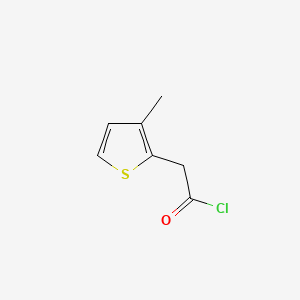

(3-Methylthiophen-2-yl)acetyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

178911-88-1 |

|---|---|

Molecular Formula |

C7H7ClOS |

Molecular Weight |

174.65 g/mol |

IUPAC Name |

2-(3-methylthiophen-2-yl)acetyl chloride |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3 |

InChI Key |

WMYLFDDOZNTFPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CC(=O)Cl |

Origin of Product |

United States |

Mechanistic Studies and Reactivity Profiles of 3 Methylthiophen 2 Yl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acetyl Chloride Moiety

(3-Methylthiophen-2-yl)acetyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the acetyl chloride functional group is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. The chloride ion is an excellent leaving group, facilitating the substitution by a wide range of nucleophiles.

Formation of Esters and Thioesters

The reaction of this compound with alcohols or phenols leads to the formation of the corresponding esters. This process, known as esterification, typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. While specific studies on this compound are not abundant in the provided search results, the general reactivity of acyl chlorides with alcohols is a well-established transformation in organic synthesis. For instance, the reaction with a generic alcohol, ROH, would yield (3-Methylthiophen-2-yl)acetate ester. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acetyl chloride, followed by the elimination of the chloride ion.

Similarly, thioesters can be synthesized by reacting this compound with thiols (RSH). This thioesterification reaction follows a similar mechanistic pathway to esterification. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the chloride ion to form the thioester. The synthesis of thioesters from acyl chlorides is a common and efficient method. researchgate.net

Table 1: Representative Nucleophilic Acyl Substitution Reactions for Ester and Thioester Formation

| Nucleophile (Nu-H) | Product | General Reaction Conditions |

| Alcohol (R'-OH) | (3-Methylthiophen-2-yl)acetate | Aprotic solvent, optional base (e.g., pyridine, triethylamine) |

| Thiol (R'-SH) | S-alkyl/aryl (3-methylthiophen-2-yl)thioacetate | Aprotic solvent, optional base (e.g., pyridine, triethylamine) |

Synthesis of Amides and Peptidomimetics

This compound is a valuable reagent for the synthesis of amides upon reaction with primary or secondary amines. This amidation reaction is typically fast and high-yielding. The reaction is usually carried out in an aprotic solvent, and often in the presence of a base to scavenge the HCl produced. nih.gov The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acetyl chloride, leading to a tetrahedral intermediate which then eliminates a chloride ion to form the amide.

The (3-methylthiophen-2-yl)acetyl moiety can be incorporated into more complex molecules, including peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. By reacting this compound with amino acids or peptide fragments, novel peptidomimetic structures can be generated. For example, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and investigated for their biological activities. nih.govnih.gov While the direct use of this compound in the synthesis of the compounds mentioned in the specific study is not detailed, the underlying principle of forming an amide bond is central to the construction of such peptidomimetic scaffolds. nih.govnih.gov

Table 2: Amide Formation from this compound

| Amine | Product | General Reaction Conditions |

| Primary Amine (R'-NH₂) | N-Substituted (3-methylthiophen-2-yl)acetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine) |

| Secondary Amine (R'R''NH) | N,N-Disubstituted (3-methylthiophen-2-yl)acetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine) |

| Amino Acid/Peptide | (3-Methylthiophen-2-yl)acetylated peptide | Biphasic (Schotten-Baumann) or anhydrous conditions with a base |

Reaction with Organometallic Reagents for Ketone and Alcohol Synthesis

The reaction of this compound with organometallic reagents provides a versatile route for the synthesis of ketones and tertiary alcohols. The product outcome is highly dependent on the nature of the organometallic reagent used.

With highly reactive organometallic reagents such as Grignard reagents (R'MgX) or organolithium compounds (R'Li), the reaction typically proceeds to form a tertiary alcohol. chemistrysteps.com The first equivalent of the organometallic reagent adds to the acetyl chloride to form a ketone intermediate. This newly formed ketone is also highly reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup. It is generally difficult to stop the reaction at the ketone stage when using these highly reactive organometallics. chemistrysteps.com

In contrast, the use of less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates, R'₂CuLi), allows for the selective synthesis of ketones. chemistrysteps.commasterorganicchemistry.com Organocuprates are softer nucleophiles and are less reactive towards ketones compared to acyl chlorides. chemistrysteps.commasterorganicchemistry.comlibretexts.org Therefore, the reaction of this compound with a Gilman reagent will selectively produce the corresponding ketone, (3-methylthiophen-2-yl) R'-ketone, without significant formation of the tertiary alcohol byproduct. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Table 3: Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Intermediate Product | Final Product (after workup) | Key Feature |

| Grignard Reagent (R'MgX) | Ketone | Tertiary Alcohol | Two additions of the nucleophile |

| Organolithium (R'Li) | Ketone | Tertiary Alcohol | Two additions of the nucleophile |

| Gilman Reagent (R'₂CuLi) | Ketone | Ketone | Single addition of the nucleophile |

Electrophilic Aromatic Substitution on the 3-Methylthiophene (B123197) Ring System

The 3-methylthiophene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the thiophene (B33073) ring: the 3-methyl group and the 2-acetyl chloride group.

Regioselectivity and Directing Effects of Substituents

In general, electrophilic substitution on the thiophene ring occurs preferentially at the C2 (α) position due to the ability of the sulfur atom to better stabilize the positive charge in the reaction intermediate. pearson.com When the C2 position is blocked, substitution typically occurs at the C5 position.

In the case of this compound, the 2-position is occupied by the acetyl chloride group. The directing effects of the two substituents must be considered:

3-Methyl Group: The methyl group is an activating, ortho-, para-directing group. In the context of the thiophene ring, it directs incoming electrophiles to the adjacent C2 and C4 positions. Since the C2 position is already substituted, its primary directing influence will be towards the C4 position.

2-Acetyl Chloride Group: The acetyl chloride group is a deactivating, meta-directing group due to its electron-withdrawing nature. It will therefore direct incoming electrophiles to the C4 and C5 positions.

Considering the combined effects, both the 3-methyl and the 2-acetyl chloride groups direct incoming electrophiles to the C4 and C5 positions. The final regiochemical outcome will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the existing substituents may also play a role in favoring one position over the other. For instance, in the related 3-methyl-2-thiophenecarboxylic acid, bromination has been shown to occur at the 4- and 5-positions. beilstein-journals.org

Table 4: Directing Effects of Substituents on the 3-Methylthiophene Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 3 | Activating (electron-donating) | Ortho, Para (to C2 and C4) |

| -COCl | 2 | Deactivating (electron-withdrawing) | Meta (to C4 and C5) |

Halogenation, Nitration, and Sulfonation Pathways

Halogenation: The halogenation of this compound is expected to occur at the C4 or C5 position of the thiophene ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the halogenation of thiophenes. The exact ratio of the 4- and 5-halo isomers would depend on the reaction conditions. For example, the bromination of 3-methylthiophene gives 2,4-dibromo-3-methylthiophene, highlighting the reactivity of the 4-position. beilstein-journals.org

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. For substituted thiophenes, the reaction conditions need to be carefully controlled to avoid oxidation and decomposition of the thiophene ring. The nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid, a related system, has been shown to result in substitution on the benzene (B151609) ring, but also indicates that substitution on the thiophene ring is possible. rsc.org For this compound, nitration is expected to yield a mixture of 4-nitro and 5-nitro derivatives.

Sulfonation: Sulfonation of thiophenes can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide. The reaction of 2-acetylthiophene (B1664040) with neat chlorosulfuric acid has been reported to yield the 3-chloro-5-sulfonylthiophene derivative, indicating that sulfonation can occur at the 5-position in the presence of a deactivating group at the 2-position. researchgate.net Therefore, the sulfonation of this compound is anticipated to primarily yield the 5-sulfonyl derivative.

Transformations Involving Both Functional Groups

The dual functionality of this compound allows for a variety of reactions where both the acyl chloride and the 3-methylthiophen-2-yl moiety participate, leading to the formation of complex heterocyclic structures. These transformations can be broadly categorized into intramolecular cyclization reactions and tandem or cascade processes.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of derivatives of this compound are a key pathway to the synthesis of fused heterocyclic systems. A notable example is the intramolecular acylation of ω-(3-methyl-2-thienyl)alkanoic acid chlorides, which are structurally related to derivatives of this compound. In these reactions, the acyl chloride moiety acts as an electrophile, and the electron-rich thiophene ring at the 5-position serves as the nucleophile in a Friedel-Crafts-type reaction. This process leads to the formation of a new ring fused to the thiophene core. researchgate.net

The efficiency of such cyclizations can be significantly influenced by the reaction conditions. For instance, conducting the intramolecular acylation of ω-(3-methyl-2-thienyl)alkanoic acid chlorides on a solid support like silica (B1680970) gel has been shown to more than double the yield of the cyclized product compared to homogeneous conditions. researchgate.net This enhancement is attributed to a "solid-phase effect," which may involve favorable orientation of the substrate on the silica gel surface, thereby facilitating the cyclization process. researchgate.net

While direct studies on the intramolecular cyclization of this compound itself to form a six-membered ring are not extensively documented, the propensity of the 3-methylthiophen-2-carbonyl system to undergo cyclization is established. For example, the synthesis of thieno[3,2-c]pyran-4-one based molecules, which share a similar fused ring system that could hypothetically be formed from this compound derivatives, has been achieved through multi-step sequences involving iodocyclization. nih.gov

| Reactant | Product | Reaction Type | Key Findings |

| ω-(3-methyl-2-thienyl)alkanoic acid chlorides | Fused cyclothienones | Intramolecular Acylation (Friedel-Crafts) | Cyclization occurs at the free 5-position of the thiophene ring. Use of silica gel as a solid phase can more than double the reaction yield. researchgate.net |

Tandem Reactions and Cascade Processes

This compound can serve as a precursor in tandem and cascade reactions, where an initial intermolecular reaction of the acetyl chloride is followed by one or more subsequent intramolecular transformations. While specific examples initiating with this compound are not prevalent in the literature, the principles of such reactions can be inferred from the reactivity of similar compounds.

For instance, the reaction of an acyl chloride with a suitable nucleophile can generate an intermediate that is poised for a subsequent cyclization involving the thiophene ring or the 3-methyl group. The synthesis of substituted thieno[3,2-b]thiophenes through cascade cyclization of alkynyl diol derivatives highlights the potential for complex molecule synthesis starting from functionalized thiophenes, although this example does not directly involve an acetyl chloride. mdpi.com

The development of three-component reactions involving acetyl chloride, thiophenols, and phosphorus ylides to synthesize β-thioacrylates demonstrates a cascade process where new bonds are formed in a sequential manner. researchgate.net While not directly applicable to the intramolecular reactivity of this compound, such studies provide a framework for designing potential tandem reactions where the thiophene moiety could participate in subsequent steps.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are primarily relevant when the molecule reacts with chiral substrates or when a new stereocenter is formed during a reaction. At present, there is a lack of specific studies in the scientific literature focusing on the stereochemical aspects of reactions involving this compound.

However, in hypothetical scenarios, such as the formation of a chiral center during an intramolecular cyclization or a tandem reaction, the stereochemistry would be influenced by several factors. These include the geometry of the transition state, the presence of chiral catalysts or auxiliaries, and the steric hindrance imposed by the 3-methyl group on the thiophene ring. For instance, in a cyclization reaction leading to a fused ring system, the approach of the reacting groups could be influenced by the orientation of the thiophene ring and the acetyl side chain, potentially leading to diastereoselectivity if a new stereocenter is formed in relation to a pre-existing one.

Future research in this area would be necessary to elucidate the specific stereochemical pathways and to develop stereoselective transformations involving this compound.

Applications of 3 Methylthiophen 2 Yl Acetyl Chloride in the Construction of Advanced Molecular Architectures

Building Block for Heterocyclic Systems

The reactivity of (3-Methylthiophen-2-yl)acetyl chloride makes it an excellent starting point for the synthesis of various heterocyclic systems. The (3-methylthiophen-2-yl)acetyl moiety can be incorporated as a key structural element in the formation of new rings, leading to novel compounds with potential applications in medicinal chemistry and materials science.

This compound is a valuable precursor for the synthesis of pyrazole (B372694) and pyrazoline derivatives, which are five-membered heterocyclic compounds known for a wide spectrum of biological activities. jocpr.comdergipark.org.tr The synthetic strategy typically involves a multi-step sequence wherein the acetyl chloride is first converted into a key intermediate, an α,β-unsaturated carbonyl compound known as a chalcone (B49325).

The general pathway is as follows:

Ketone Formation: The acetyl chloride is used to synthesize the corresponding ketone, 1-(3-methylthiophen-2-yl)ethanone. This can be achieved through reactions like Friedel-Crafts acylation of an aromatic substrate or, more directly, by reacting it with an appropriate organometallic reagent.

Chalcone Synthesis: The resulting ketone undergoes a base-catalyzed Claisen-Schmidt condensation with a substituted aromatic aldehyde. This reaction forms a chalcone that incorporates the 3-methylthiophen-2-yl moiety.

Cyclization: The synthesized chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a suitable solvent, often under acidic or basic conditions. This cyclization-condensation reaction yields the final 3,5-disubstituted pyrazoline or pyrazole ring system. nih.gov

This synthetic route allows for significant molecular diversity, as different aldehydes and hydrazines can be employed to generate a library of pyrazole and pyrazoline derivatives containing the (3-methylthiophen-2-yl) scaffold.

Table 1: Representative Synthesis of Pyrazoline from a Chalcone Intermediate

| Step | Reactants | Conditions | Product |

| 1 | 1-(3-methylthiophen-2-yl)ethanone, Substituted Benzaldehyde | Base catalyst (e.g., NaOH), Ethanol | (E)-1-(3-methylthiophen-2-yl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone) |

| 2 | Chalcone derivative, Hydrazine Hydrate | Acetic Acid, Ethanol, Reflux | 5-(Substituted-phenyl)-3-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole |

The acetyl chloride is also instrumental in building thiazole (B1198619) and thiazolidinone frameworks, sulfur- and nitrogen-containing heterocycles prevalent in many pharmaceutical agents. nih.gov

Thiazole Synthesis: A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. researchgate.net this compound is used to prepare the necessary α-haloketone precursor.

Ketone Formation: The acetyl chloride is first converted to 1-(3-methylthiophen-2-yl)ethanone.

α-Halogenation: The ketone is then halogenated at the α-carbon, typically using bromine in acetic acid, to yield 2-bromo-1-(3-methylthiophen-2-yl)ethanone.

Cyclocondensation: This α-haloketone is subsequently reacted with a thioamide derivative. The resulting cyclocondensation reaction forms the thiazole ring, yielding a 2,4-disubstituted thiazole bearing the (3-methylthiophen-2-yl)methyl group at one of its positions.

Thiazolidinone Synthesis: Thiazolidinones can be synthesized by the reaction of a Schiff base with thioglycolic acid. nih.gov this compound can be used to prepare precursors for the Schiff base.

Amide Formation: The acetyl chloride is reacted with an aromatic amine to form an N-aryl-2-(3-methylthiophen-2-yl)acetamide.

Intermediate Conversion: This amide can be further functionalized and converted into a Schiff base (imine).

Cyclization: The Schiff base is then treated with thioglycolic acid in a solvent like DMF or toluene, often with a catalyst, to induce cyclization and form the 4-thiazolidinone (B1220212) ring. mdpi.com

Nicotinonitrile (3-cyanopyridine) derivatives are important structural motifs with a range of applications, including biological and optical uses. researchgate.netnih.gov this compound serves as a starting material for the key ketone intermediate required in common multicomponent reactions for nicotinonitrile synthesis.

A typical synthetic approach involves a one-pot reaction of a ketone, an aldehyde, malononitrile (B47326), and a catalyst like ammonium (B1175870) acetate.

Precursor Synthesis: 1-(3-methylthiophen-2-yl)ethanone is prepared from the parent acetyl chloride.

Multicomponent Reaction: This ketone is reacted with an aromatic aldehyde and malononitrile in the presence of a catalyst. The reaction proceeds through a series of condensations and a final cyclization and aromatization step to afford the highly substituted nicotinonitrile ring system, where the 3-methylthiophen-2-yl group is a key substituent.

Table 2: Example of a Multicomponent Synthesis of a Nicotinonitrile Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Resulting Framework |

| 1-(3-methylthiophen-2-yl)ethanone | Aromatic Aldehyde | Malononitrile | Ammonium Acetate / Ethanol | 2-Amino-4-(3-methylthiophen-2-yl)-6-(aryl)nicotinonitrile |

Precursor for Complex Carbonyl Compounds and Their Derivatives

As a highly reactive acylating agent, this compound is a fundamental precursor for a variety of complex carbonyl compounds. Its reaction with different nucleophiles allows for the direct introduction of the (3-methylthiophen-2-yl)acetyl group into molecules.

Ketone Synthesis: Through Friedel-Crafts acylation, it reacts with aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to form aryl or heteroaryl ketones. orgsyn.org It can also react with organometallic reagents such as organocuprates or Grignard reagents to produce a diverse range of ketones.

Ester Synthesis: Reaction with various alcohols or phenols, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), yields the corresponding esters. These esters can serve as important intermediates or as final products with specific chemical properties.

Amide Synthesis: The acetyl chloride reacts readily with primary and secondary amines to form stable amide derivatives. This is one of the most common applications, as the amide bond is a cornerstone of peptide chemistry and many pharmaceutical structures.

These fundamental transformations are crucial for building more elaborate molecules where the carbonyl group can be further modified, for example, through reduction, oxidation, or conversion to other functional groups.

Role in the Synthesis of Advanced Organic Intermediates

The products derived from this compound are themselves valuable and advanced organic intermediates. The thiophene (B33073) nucleus is a well-established "privileged scaffold" in medicinal chemistry, and intermediates containing this moiety are highly sought after for the development of new therapeutic agents.

For instance, 2-thiophene acetyl chloride, a related compound, is a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics such as cefoxitin (B1668866) and Cephaloridine. chemicalbook.com Similarly, intermediates derived from this compound can be used to construct novel antibiotics. Furthermore, halogenated 2-thiophenecarboxylic acid derivatives, which can be prepared from substituted thiophenes, serve as building blocks for new classes of insecticides. beilstein-journals.org The pyrazole, thiazole, and nicotinonitrile derivatives synthesized from this acetyl chloride are advanced intermediates for creating compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Contributions to Libraries for Chemical Space Exploration

In modern drug discovery and materials science, the exploration of "chemical space" through the creation of compound libraries is a critical strategy. This compound is an ideal building block for combinatorial chemistry and parallel synthesis due to its high reactivity and versatility.

By reacting the acetyl chloride with a large and diverse collection of nucleophiles (e.g., amines, alcohols, thiols) in a systematic manner, chemists can rapidly generate a large library of related but structurally distinct amides, esters, and thioesters. This library of compounds, all sharing the common (3-methylthiophen-2-yl)acetyl core, can then be subjected to high-throughput screening to identify "hits"—molecules that exhibit a desired biological activity or material property. This approach accelerates the discovery process by efficiently mapping the structure-activity relationships around this specific chemical scaffold.

Advanced Analytical Techniques in the Investigation of 3 Methylthiophen 2 Yl Acetyl Chloride and Its Transformations

Spectroscopic Methodologies for Structural Elucidation of Reaction Products

Spectroscopic techniques are fundamental in determining the precise structure of molecules formed in reactions involving (3-Methylthiophen-2-yl)acetyl chloride. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, identify functional groups, and confirm molecular weights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds. It provides insights into the connectivity of atoms and the conformational arrangement of the molecule in solution.

In the analysis of derivatives of this compound, ¹H and ¹³C NMR are routinely employed. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons. For instance, protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum, and their specific shifts and coupling patterns can confirm the substitution pattern. The methylene (B1212753) protons of the acetyl group and the methyl protons on the thiophene ring will have characteristic chemical shifts that can be used to confirm the integrity of this part of the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, respectively. mdpi.com These experiments are crucial for unambiguously assigning all signals in the NMR spectra, especially for complex molecules resulting from transformations of the acetyl chloride group. For example, in a reaction where the acetyl chloride is converted to an amide, HMBC correlations between the amide proton and the carbonyl carbon, as well as with protons on the adjacent methylene group, would confirm the formation of the new amide bond.

Furthermore, NMR can be used for conformational analysis. The coupling constants between protons can provide information about their dihedral angles, which helps in determining the preferred conformation of the molecule in solution. hhu.dedatapdf.com For thiophene-containing compounds, understanding the rotational barriers and preferred orientations of substituents is important for understanding their reactivity and biological activity. datapdf.com

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Thiophene Ring H | 7.0 - 8.0 | Thiophene Ring C | 120 - 145 |

| Methylene (-CH₂-) | 3.5 - 4.5 | Carbonyl (C=O) | 160 - 180 |

| Methyl (-CH₃) | 2.0 - 2.5 | Methylene (-CH₂-) | 40 - 50 |

| Methyl (-CH₃) | 15 - 20 | ||

| This table displays typical NMR chemical shift ranges for key functional groups in derivatives of this compound. Actual values can vary based on the specific molecular structure and solvent. |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. oregonstate.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the most characteristic absorption is the strong carbonyl (C=O) stretch of the acyl chloride group, which typically appears at a high frequency, around 1800 cm⁻¹. uobabylon.edu.iqlibretexts.org This high frequency is a hallmark of reactive acyl halides. The presence of the thiophene ring can be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and various ring stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). nii.ac.jpresearchgate.net

IR spectroscopy is particularly useful for monitoring the progress of reactions involving the acetyl chloride group. For example, if the acetyl chloride is reacted with an alcohol to form an ester, the disappearance of the strong C=O absorption around 1800 cm⁻¹ and the appearance of a new C=O absorption at a lower frequency (typically 1735-1750 cm⁻¹) for the ester would indicate that the reaction is proceeding. researchgate.netjascoinc.com Similarly, conversion to an amide would result in a new carbonyl absorption around 1650-1690 cm⁻¹, often accompanied by N-H stretching absorptions in the 3200-3400 cm⁻¹ region if it is a primary or secondary amide. libretexts.orgscribd.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Acyl Chloride (C=O) | 1775 - 1810 |

| Ester (C=O) | 1735 - 1750 |

| Amide (C=O) | 1650 - 1690 |

| Carboxylic Acid (C=O) | 1700 - 1725 |

| Thiophene C-H Stretch | ~3100 |

| Thiophene Ring Vibrations | 1300 - 1500, 700 - 900 |

| This table presents characteristic IR absorption frequencies for key functional groups relevant to the transformations of this compound. |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org

For a product derived from a reaction of this compound, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. core.ac.uk The fragmentation of thiophene derivatives is often characterized by cleavage of the bonds attached to the thiophene ring. nih.govresearchgate.netresearchgate.net For derivatives of this compound, common fragmentation pathways may involve the loss of the carbonyl group, cleavage of the bond between the methylene group and the thiophene ring, and fragmentation of the substituent attached to the carbonyl group. The presence of sulfur in the thiophene ring can be identified by the characteristic isotopic pattern of sulfur in the mass spectrum. researchgate.net

Chromatographic Separations for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the components of a mixture. In the context of reactions involving this compound, chromatography is used to assess the purity of the products and to monitor the progress of the reaction by separating the starting materials, intermediates, and final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and thermally stable compounds.

In the context of reactions with this compound, GC-MS can be used to analyze the reaction mixture for the presence of volatile byproducts or unreacted starting materials. nih.gov The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. By comparing the obtained mass spectra with libraries of known compounds, the identity of each component can be confirmed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.

HPLC is frequently used to monitor the progress of reactions involving this compound and to assess the purity of the final products. mdpi.comacs.org The reaction mixture is injected into the HPLC system, and the components are separated based on their differential partitioning between a stationary phase and a mobile phase. A detector, such as a UV-Vis detector, is used to detect the components as they elute from the column.

X-ray Diffraction Studies for Solid-State Structure Confirmation

X-ray diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which may be a solid at low temperatures, single-crystal X-ray diffraction would provide unequivocal confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique is crucial for validating the compound's constitution, configuration, and conformation in the solid state.

Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the structural features that would be expected. For instance, the X-ray structure of the isomeric compound, Thiophene-3-carbonyl chloride, has been determined. researchgate.net Such a study on this compound would be expected to precisely define the geometry of the thiophene ring, confirming its planarity and the specific positions of the methyl and acetyl chloride substituents.

Key structural parameters that would be elucidated include:

The C-S, C-C, C=O, and C-Cl bond lengths.

The bond angles within the thiophene ring and of the acetyl chloride substituent.

The dihedral angle between the plane of the thiophene ring and the acetyl chloride group, which defines the rotational orientation of the substituent.

Furthermore, X-ray diffraction studies can reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding or other weak interactions, which govern the packing of molecules. In the case of thiophene derivatives, phenomena like "ring flip disorder," where the thiophene ring can occupy two positions related by a 180° rotation, have been observed in crystal structures. researchgate.net An XRD study would confirm whether this compound exhibits similar behavior in the solid state.

Below is a table of representative crystallographic data as determined for the related compound Thiophene-3-carbonyl chloride, illustrating the type of precise structural information obtained from such an analysis. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.865(3) |

| b (Å) | 7.550(4) |

| c (Å) | 14.180(7) |

| β (°) | 99.43(2) |

| Volume (ų) | 619.6(5) |

| Z (molecules per unit cell) | 4 |

| Selected Bond Lengths (Å) | |

| C=O | 1.185(2) |

| C-Cl | 1.793(2) |

| C(ring)-C(carbonyl) | 1.460(3) |

| Selected Bond Angles (°) | |

| O=C-Cl | 118.6(2) |

| C(ring)-C-O | 127.1(2) |

| C(ring)-C-Cl | 114.4(1) |

Derivatization Strategies for Enhanced Analytical Detection

This compound is a reactive molecule due to the presence of the acyl chloride functional group. This high reactivity can pose challenges for direct analysis using chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), as the compound may degrade or react with components of the analytical system (e.g., moisture in solvents or on the column). americanpharmaceuticalreview.com Derivatization is a chemical modification strategy used to convert the analyte into a more stable, volatile, or easily detectable form, thereby improving the accuracy and sensitivity of the analysis. americanpharmaceuticalreview.com

Common derivatization strategies for acyl chlorides, including this compound, involve the nucleophilic substitution of the chloride atom.

Theoretical and Computational Chemistry Approaches to 3 Methylthiophen 2 Yl Acetyl Chloride Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, orbital energies, and charge distributions. For instance, studies on 2-acetylthiophene (B1664040) have utilized high-level ab initio calculations to determine its thermodynamic stability, showing it to be more stable than its 3-isomer. researchgate.net Similar computational approaches can be applied to (3-Methylthiophen-2-yl)acetyl chloride to elucidate its fundamental chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgwikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For thiophene (B33073) derivatives, both the HOMO and LUMO are typically delocalized over the thiophene ring, indicating a highly delocalized π-electron system. mdpi.com In the case of this compound, the presence of the electron-donating methyl group at the 3-position is expected to raise the energy of the HOMO, thereby increasing its nucleophilicity compared to unsubstituted 2-acetylthiophene. Conversely, the electron-withdrawing acetyl chloride group at the 2-position will lower the energy of the LUMO, enhancing its electrophilicity. Computational studies on related thiophene derivatives have shown that the HOMO-LUMO gap can be effectively calculated to predict chemical stability and reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for Thiophene Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene | -6.5 | -0.5 | 6.0 |

| 2-Acetylthiophene | -7.0 | -1.5 | 5.5 |

| 3-Methylthiophene (B123197) | -6.3 | -0.3 | 6.0 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes.

The distribution of electron density within a molecule is crucial for understanding its reactivity, particularly for predicting sites of nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. The carbon atom of the carbonyl group, bonded to both the electronegative oxygen and chlorine atoms, will exhibit a strong positive potential, marking it as the principal site for nucleophilic attack. The thiophene ring itself will display a more complex potential surface due to the interplay of the sulfur heteroatom and the attached functional groups. Computational analyses of similar thiophene derivatives confirm that the carbonyl oxygen is a major center of negative charge. researchgate.net

Mechanistic Modeling of Reaction Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

A critical aspect of mechanistic modeling is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Quantum chemical methods can be used to locate transition state structures and calculate their energies, providing quantitative insights into reaction kinetics. For reactions involving thiophene derivatives, such as acylation or oxidation, computational studies have successfully modeled the reaction pathways and determined the associated activation energies. sci-hub.seresearchgate.net For this compound, modeling its reaction with a nucleophile would involve characterizing the transition state for the addition-elimination mechanism at the carbonyl carbon.

Table 2: Illustrative Calculated Activation Energies for Reactions of Acetyl Chloride Derivatives

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Acetyl chloride + H₂O | Water | Water | 12.5 |

| Acetyl chloride + NH₃ | Ammonia | Gas Phase | 8.9 |

Note: The value for this compound is a hypothetical estimation for comparative purposes.

Reaction coordinate analysis, often visualized through an intrinsic reaction coordinate (IRC) path, traces the geometric changes of the reacting system as it proceeds from the transition state down to the reactants and products. This analysis provides a detailed picture of the bond-making and bond-breaking processes throughout the reaction. For a nucleophilic acyl substitution reaction of this compound, an IRC calculation would illustrate the formation of the tetrahedral intermediate and the subsequent departure of the chloride leaving group.

Conformation Analysis and Molecular Dynamics Simulations

While smaller molecules like this compound may have limited conformational flexibility, understanding the preferred spatial arrangement of the acetyl chloride group relative to the thiophene ring is important. Conformation analysis can be performed using computational methods to identify the lowest energy conformers.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including vibrational motions and interactions with a solvent environment. Although extensive MD simulations are more commonly applied to larger, more flexible molecules, they can still be useful for understanding the solvation of this compound and its local interactions in solution, which can influence its reactivity.

Structure-Reactivity Relationship Studies

The reactivity of this compound is intricately linked to its molecular architecture. The interplay between the aromatic thiophene ring, the electron-donating methyl group, and the strongly electrophilic acetyl chloride moiety dictates the compound's chemical behavior. Theoretical and computational studies, alongside experimental observations of analogous compounds, provide a framework for understanding these structure-reactivity relationships. The molecule's reactivity can be analyzed by considering the distinct contributions of its constituent parts: the thiophene nucleus and the functional groups attached to it.

The core of the molecule is the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The sulfur atom, being electron-donating, increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles than a benzene (B151609) ring. However, this inherent reactivity is significantly modulated by the substituents at the C2 and C3 positions.

The acetyl chloride group at the C2 position is a potent electron-withdrawing group due to both the inductive effect (-I) of the chlorine and oxygen atoms and the resonance effect (-M) of the carbonyl group. This group deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, it renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the characteristic reaction of acyl chlorides. nih.gov

The regioselectivity of electrophilic substitution on the thiophene ring is governed by the directing effects of these two groups. The acetyl group at C2 directs incoming electrophiles primarily to the C4 and C5 positions. The methyl group at C3 is an ortho-, para-director, meaning it directs incoming electrophiles to the C2, C4, and C5 positions. The combined influence strongly favors substitution at the C5 position, which is para to the activating methyl group and meta to the deactivating acetyl chloride group.

Steric hindrance from the methyl group at the C3 position can also influence the reactivity of the adjacent acetyl chloride group at C2. The approach of bulky nucleophiles to the carbonyl carbon may be impeded, potentially slowing the rate of reaction compared to an un-substituted 2-thienylacetyl chloride.

Computational models and spectroscopic data for similar thiophene carbonyl derivatives provide insight into the molecule's geometry. For instance, X-ray crystallography on related compounds reveals specific bond lengths and angles that define the spatial relationship between the planar thiophene ring and the acyl chloride group. researchgate.net

| Parameter | Description | Implication for Reactivity |

| Thiophene Ring | Aromatic, electron-rich heterocycle. | Activated towards electrophilic attack compared to benzene, but this is modulated by substituents. |

| Acetyl Chloride Group (C2) | Strongly electron-withdrawing (-I, -M effects). | Deactivates the thiophene ring. Creates a highly electrophilic carbonyl carbon for nucleophilic acyl substitution. nih.gov |

| Methyl Group (C3) | Electron-donating (+I effect). | Activates the thiophene ring, counteracting the deactivating effect of the acetyl chloride group. |

| Regioselectivity | Combined directing effects favor electrophilic attack at the C5 position. | Predictable outcomes for substitution reactions on the aromatic ring. |

| Steric Hindrance | The C3-methyl group can sterically hinder the adjacent C2-acetyl chloride group. | May reduce reaction rates with bulky nucleophiles. |

Representative structural data, based on analogous compounds like thiophene-3-carbonyl chloride, can be used to approximate the geometry of this compound. researchgate.net

| Bond/Angle | Typical Value | Significance |

| C=O Bond Length | ~1.19 Å | The short, strong double bond is the site of nucleophilic attack. |

| C-Cl Bond Length | ~1.79 Å | The relatively long and weak bond is cleaved during nucleophilic acyl substitution. |

| Thiophene C-C Bonds | ~1.38 - 1.42 Å | Reflects the aromatic character of the ring. |

| C(ring)-C(carbonyl) Bond | ~1.46 Å | Single bond connecting the reactive carbonyl group to the aromatic system. |

| O=C-Cl Angle | ~118-119° | Defines the geometry around the electrophilic carbonyl carbon. |

| C(ring)-C-O Angle | ~127° | The wide angle may be influenced by repulsion between the ring and the oxygen atom. |

These structural and electronic features make this compound a versatile intermediate. Its primary reactivity center is the acetyl chloride group, which readily undergoes reactions with a wide range of nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (3-Methylthiophen-2-yl)acetyl chloride from its carboxylic acid precursor?

- Methodology : The synthesis typically involves reacting 3-methylthiophen-2-ylacetic acid with a chlorinating agent such as oxalyl chloride (1.5–2 equivalents) in anhydrous dichloromethane (DCM) under inert atmosphere. A catalytic amount of dimethylformamide (DMF, 1–2 mol%) is added to activate the reaction. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature until gas evolution ceases (2–4 hours). Excess reagents are removed under reduced pressure, yielding the crude acyl chloride, which can be used directly in subsequent reactions without purification .

- Critical Parameters : Moisture must be rigorously excluded to prevent hydrolysis. Reaction progress is monitored via TLC by quenching an aliquot in methanol and observing disappearance of the carboxylic acid spot.

Q. How can the purity and identity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- FT-IR : Confirm the presence of the carbonyl stretch (C=O) at ~1800 cm⁻¹ and absence of O-H (carboxylic acid) at 2500–3300 cm⁻¹.

- ¹H/¹³C NMR : Look for characteristic signals: thiophene protons (δ 6.5–7.5 ppm), acetyl carbonyl carbon (δ ~170 ppm), and methyl group (δ ~2.5 ppm).

- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak matching the molecular weight (C₇H₇ClOS, MW 174.64 g/mol).

- Validation : Compare spectral data with computationally predicted values (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for acylation reactions involving this compound?

- Approach : Use density functional theory (DFT) to model transition states and intermediates. For example, study the nucleophilic attack of amines or alcohols on the acyl chloride’s carbonyl carbon. Gaussian or ORCA software can calculate activation energies and identify rate-limiting steps.

- Case Study : A DFT study of thiophene-derived acyl chlorides revealed that electron-withdrawing substituents on the thiophene ring lower the LUMO energy of the carbonyl group, enhancing electrophilicity and reaction rates with nucleophiles .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during storage or use of this compound?

- Preventive Measures :

- Storage : Store under inert gas (argon/nitrogen) at –20°C in flame-resistant, sealed containers. Use molecular sieves (4Å) to scavenge moisture .

- Handling : Perform reactions in anhydrous solvents (e.g., DCM, THF) and use syringe techniques to transfer the acyl chloride. Avoid prolonged exposure to humid air .

- Troubleshooting : If hydrolysis is suspected (e.g., cloudy reaction mixture), test a small aliquot with AgNO₃ to detect free Cl⁻ ions, indicating decomposition.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Protocol : Co-crystallize the derivative (e.g., amide or ester) with a suitable solvent (e.g., hexane/ethyl acetate). Collect diffraction data using a synchrotron or in-house X-ray source. Refine the structure using SHELXL, which handles twinning and high-resolution data effectively.

- Example : SHELXL’s dual-space algorithms (e.g., Patterson methods) were critical in resolving disorder in a thiophene-acetamide crystal structure, confirming the acetyl group’s orientation .

Safety and Best Practices

Q. What personal protective equipment (PPE) is essential when handling this compound?

- PPE Requirements :

- Gloves : Butyl rubber (0.3 mm thickness, breakthrough time >105 minutes for acyl chlorides) .

- Respirators : Full-face respirators with AXBEK cartridges (EU) or NIOSH-approved multi-gas cartridges (US) if engineering controls (e.g., fume hoods) fail .

- Clothing : Flame-retardant lab coats and chemical-resistant aprons.

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for acylated products derived from this compound?

- Resolution Steps :

Repetition : Ensure spectra are acquired under identical conditions (solvent, temperature, concentration).

Decoupling Experiments : Use DEPT or HSQC to distinguish overlapping signals.

Computational Validation : Compare experimental ¹³C shifts with DFT-predicted values (e.g., using B3LYP/6-31G*).

- Example : A study resolved conflicting ¹H NMR assignments for a thiophene-acetamide by correlating NOESY cross-peaks with DFT-optimized conformers .

Experimental Design

Q. What reaction conditions optimize the acylation of sterically hindered amines with this compound?

- Design :

- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state.

- Base : Employ non-nucleophilic bases (e.g., DMAP, DIPEA) to scavenge HCl without competing with the nucleophile.

- Temperature : Conduct reactions at 0°C to reduce side reactions, then warm gradually.

- Case Study : Acylation of 2,6-dimethylaniline required slow addition of the acyl chloride (1.2 equivalents) in DMF at –10°C, achieving 85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.